Physicochemical properties of 5-Bromo-6-methylisoquinoline
Physicochemical properties of 5-Bromo-6-methylisoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylisoquinoline
This guide provides a comprehensive technical overview of 5-Bromo-6-methylisoquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted isoquinoline, it represents a versatile scaffold, combining the biologically relevant isoquinoline nucleus with the synthetic utility of a bromine handle. This document synthesizes available data with established chemical principles to offer a robust profile for professionals in drug development and scientific research.
Core Molecular Profile and Structural Attributes
5-Bromo-6-methylisoquinoline (CAS Number: 1146298-61-4) is an aromatic heterocyclic compound.[1] The core structure consists of a fused benzene and pyridine ring, forming the isoquinoline system. It is functionalized with a bromine atom at the C5 position and a methyl group at the C6 position. This specific substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.
The key structural identifiers and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-6-methylisoquinoline | - |
| CAS Number | 1146298-61-4 | |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [3] |
| InChI Key | Not available | - |
| Appearance | Expected to be a solid at room temperature | [4] |
Predicted Physicochemical Properties and Their Implications
While extensive experimental data for this specific isomer is not widely published, reliable computational models provide valuable predictions for its physicochemical behavior. These parameters are critical for anticipating its handling, solubility, and pharmacokinetic profile in drug discovery contexts.
| Predicted Property | Value | Significance in Research & Development |
| Boiling Point | 327.7 ± 22.0 °C | [5] |
| Density | 1.488 ± 0.06 g/cm³ | [5] |
| pKa (of conjugate acid) | 4.98 ± 0.21 | [5] |
| LogP | 3.306 | [3] |
Expert Insights:
-
pKa: The predicted pKa of ~4.98 suggests that the isoquinoline nitrogen is weakly basic.[5] This is a crucial parameter for drug development, as it influences the compound's ionization state at physiological pH (7.4). A significant portion of the molecule will be protonated in acidic environments like the stomach, affecting its absorption and distribution.
-
LogP: A LogP value of approximately 3.3 indicates a high degree of lipophilicity.[3] This suggests good permeability across cell membranes but may also imply poor aqueous solubility, potentially requiring formulation strategies to improve bioavailability. It also points to a higher risk of non-specific binding to proteins and tissues.
Spectroscopic Characterization: An Anticipated Profile
The definitive identification of 5-Bromo-6-methylisoquinoline relies on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring (C1-H, C3-H, C4-H) and the benzene ring (C7-H, C8-H) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons will present as a sharp singlet around δ 2.4-2.6 ppm. The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine and the nitrogen atom.
-
¹³C NMR: The carbon spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbons bonded to the electronegative bromine and nitrogen atoms will be shifted downfield.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.
-
~1380 cm⁻¹: C-H bending of the methyl group.
-
~550-750 cm⁻¹: C-Br stretching.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-6-methylisoquinoline.
Causality Behind Experimental Choices: The synthesis of substituted isoquinolines like 5-bromoisoquinoline often employs N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6][7] This method is effective for the electrophilic bromination of the electron-rich benzene ring of the isoquinoline system. The reaction is typically conducted at low temperatures (e.g., -20°C to 0°C) to control the regioselectivity and prevent the formation of undesired isomers, such as 8-bromoisoquinoline.[7] The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.
Key Reactive Sites and Potential Applications
The structure of 5-Bromo-6-methylisoquinoline offers multiple handles for chemical modification, making it a valuable building block in synthetic chemistry.
Caption: Key reactive sites on the 5-Bromo-6-methylisoquinoline scaffold.
-
The Bromine Atom: This is the most versatile functional group for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkyne substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
-
The Isoquinoline Nitrogen: As a weak base, the nitrogen atom can be protonated to form salts, which is often used to improve the solubility and handling of drug candidates. It can also be alkylated to form quaternary isoquinolinium salts.
-
The Aromatic System: The isoquinoline ring itself is a privileged scaffold found in many natural products and pharmaceuticals. Its flat, aromatic nature allows it to participate in π-stacking interactions with biological targets like enzymes and DNA.
Protocols for Experimental Verification
To ensure scientific integrity, predicted properties must be validated experimentally. The following are standardized protocols for determining key physicochemical parameters.
Protocol 1: Melting Point Determination
-
Sample Preparation: Place a small amount (1-2 mg) of dry, crystalline 5-Bromo-6-methylisoquinoline into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point. A narrow range (<2°C) is indicative of high purity.
Protocol 2: Aqueous Solubility Assessment (Thermodynamic Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-6-methylisoquinoline is not publicly available, data from structurally related bromo-aromatic and heterocyclic compounds suggest a set of necessary precautions.
-
GHS Hazard Classification (Anticipated):
-
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4] Inert atmosphere storage is recommended to prevent degradation.
-
Conclusion
5-Bromo-6-methylisoquinoline is a promising chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties, characterized by moderate basicity and high lipophilicity, provide a foundation for its application in the rational design of new therapeutic agents and functional materials. The presence of a reactive bromine atom is a key feature, enabling extensive chemical diversification through modern cross-coupling methodologies. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, October 9). 5-Bromo-6-methylquinoline. Retrieved from [Link]
-
Zhang, L., et al. (2012). Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 5-Bromo-6-methoxyisoquinoline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-BROMO-6-METHYLISOQUINOLINE, 98% Purity, C10H8BrN, 5 grams. Retrieved from [Link]
Sources
- 1. 5-Bromo-6-methylisoquinoline | 1146298-61-4 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-6-methylisoquinolin-1-amine | 1260769-93-4 [sigmaaldrich.com]
- 5. 6-Bromo-5-methylisoquinoline CAS#: 2941123-57-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
